8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione
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Overview
Description
8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a morpholinoethyl group and multiple methyl groups attached to a benzo[de]pyrrolo[2,3-g]isoquinoline core. The compound’s structure imparts specific chemical properties that make it of interest in various scientific research fields.
Preparation Methods
The synthesis of 8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a series of cyclization reactions.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of specific positions on the isoquinoline core to achieve the desired structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the morpholinoethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione can be compared with other isoquinoline derivatives, such as:
Quinoline: A simpler structure with different chemical properties.
Isoquinoline: Similar core structure but lacks the morpholinoethyl and multiple methyl groups.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another complex organic compound with different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
12,13,13-trimethyl-3-(2-morpholin-4-ylethyl)-3,11-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1(15),5,7,9(16),10(14),11-hexaene-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-14-23(2,3)18-13-17-19-15(20(18)24-14)5-4-6-16(19)21(27)26(22(17)28)8-7-25-9-11-29-12-10-25/h4-6,13H,7-12H2,1-3H3 |
InChI Key |
RAZIAIGMCAVHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C3C4=C2C=CC=C4C(=O)N(C3=O)CCN5CCOCC5 |
Origin of Product |
United States |
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